N-Methyl-1H-benzo[d]imidazol-2-amine
CAS No.: 17228-38-5
Cat. No.: VC21050049
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
![N-Methyl-1H-benzo[d]imidazol-2-amine - 17228-38-5](/images/no_structure.jpg)
Specification
CAS No. | 17228-38-5 |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.18 g/mol |
IUPAC Name | N-methyl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) |
Standard InChI Key | ALBBQFWHUCTZFM-UHFFFAOYSA-N |
SMILES | CNC1=NC2=CC=CC=C2N1 |
Canonical SMILES | CNC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structure
N-Methyl-1H-benzo[d]imidazol-2-amine is characterized by its specific molecular structure containing a benzimidazole core modified with strategically positioned functional groups. The compound's identity can be established through various chemical descriptors as detailed in Table 1.
Table 1: Chemical Identity of N-Methyl-1H-benzo[d]imidazol-2-amine
Parameter | Description |
---|---|
CAS Number | 17228-38-5 |
Molecular Formula | C₈H₉N₃ |
Molecular Weight | 147.18 g/mol |
IUPAC Name | N-methyl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) |
Standard InChIKey | ALBBQFWHUCTZFM-UHFFFAOYSA-N |
SMILES | CNC1=NC2=CC=CC=C2N1 |
The structure consists of a benzene ring fused with an imidazole ring, creating the benzimidazole scaffold. The methyl group is attached to one of the nitrogen atoms in the imidazole portion, while the amine group is positioned at the 2-carbon of the imidazole ring . This particular substitution pattern contributes to the compound's unique chemical behavior and biological activity.
Physical Properties
Understanding the physical properties of N-Methyl-1H-benzo[d]imidazol-2-amine is essential for its handling, storage, and application in various research settings. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of N-Methyl-1H-benzo[d]imidazol-2-amine
Property | Value |
---|---|
Physical State (20°C) | Solid |
Density | 1.3±0.1 g/cm³ |
Melting Point | 190-192°C |
Boiling Point | 313.7±25.0°C at 760 mmHg |
Flash Point | 143.5±23.2°C |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.741 |
LogP | 1.40 |
PSA | 43.94 Ų |
The compound appears as a solid at room temperature with a relatively high melting point, indicating considerable molecular stability and strong intermolecular forces . The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which may contribute to its membrane permeability properties in biological systems.
Medicinal Chemistry Properties
N-Methyl-1H-benzo[d]imidazol-2-amine exhibits several properties that make it relevant for medicinal chemistry applications. These properties, calculated from computational models, provide insights into its potential pharmacokinetic behavior.
Table 3: Medicinal Chemistry Properties
Property | Value | Classification |
---|---|---|
GI absorption | High | |
BBB permeant | Yes | |
P-gp substrate | No | |
CYP1A2 inhibitor | Yes | |
CYP2C19 inhibitor | No | |
CYP2C9 inhibitor | No | |
CYP2D6 inhibitor | No | |
CYP3A4 inhibitor | No | |
Log Kp (skin permeation) | -6.47 cm/s | |
Water Solubility (ESOL) | 1.66 mg/ml (0.0124 mol/l) | Very soluble |
The compound shows favorable drug-like properties including high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for oral bioavailability and central nervous system activity . Its interaction with only one major cytochrome P450 enzyme (CYP1A2) indicates a potentially cleaner drug metabolism profile compared to compounds that inhibit multiple CYP enzymes.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of N-Methyl-1H-benzo[d]imidazol-2-amine and related N-substituted 2-aminobenzimidazoles. Recent advancements have focused on more efficient and environmentally friendly methods.
Photocatalyst-Free Visible Light Mediated Synthesis
A notable modern approach involves a visible light mediated photocatalyst-free synthesis directly from o-phenylenediamines and isothiocyanates. This method offers several advantages:
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One-pot reaction process
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Three-step mechanism: N-substitution of o-phenylenediamines, thiourea formation, and visible light mediated cyclodesulfurization
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High yields (up to 92% across 69 examples)
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Scalable to gram quantities
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Uses less toxic solvents in aqueous media
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Eliminates the need for photocatalysts
The reaction mechanism involves a radical pathway mediated by visible light, as confirmed through control experiments including light on/off cycles and radical inhibition studies .
Traditional Synthetic Methods
Traditional methods for synthesizing N-Methyl-1H-benzo[d]imidazol-2-amine often involve reactions between appropriately substituted o-phenylenediamines and suitable reagents to introduce the methylamine group at the 2-position. These methods typically require multiple steps and may involve harsher reaction conditions compared to newer approaches .
Biological Activity
Antimicrobial Properties
One of the most significant biological activities of N-Methyl-1H-benzo[d]imidazol-2-amine is its antimicrobial effect, particularly against Pseudomonas aeruginosa. The compound acts as an antagonist to PqsR, affecting the bacterium's quorum sensing systems.
Quorum sensing is a communication mechanism used by bacteria to coordinate gene expression based on population density. By disrupting this system in P. aeruginosa, N-Methyl-1H-benzo[d]imidazol-2-amine may inhibit virulence factor production and biofilm formation, which are critical for bacterial pathogenicity.
Structure-Activity Relationships
Structure-Based Design and Optimization
Research has focused on optimizing the structural features of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives to enhance their biological activities. Key findings include:
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The benzimidazole core provides a stable framework for various substitutions that can modulate biological activity
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The methyl group at the N-1 position appears to enhance interaction with biological targets
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Further modifications at specific positions can significantly alter potency and selectivity
Optimization efforts have led to the development of highly selective inhibitors with improved drug-like properties, demonstrating the potential of this scaffold for medicinal chemistry applications.
Parameter | Description |
---|---|
GHS Pictogram | Warning |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
The compound should be handled with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation . Due to its potential for respiratory, eye, and skin irritation, direct contact should be avoided, and proper waste disposal procedures should be followed.
Comparative Analysis with Related Compounds
N-Methyl-1H-benzo[d]imidazol-2-amine belongs to a broader family of benzimidazole compounds with diverse biological activities. Comparing this compound with related structures provides insights into structure-activity relationships and potential applications.
Table 5: Comparison with Related Compounds
Compound | CAS Number | Similarity Index | Key Difference |
---|---|---|---|
2-Aminobenzimidazole | 934-32-7 | 0.82 | Lacks N-methyl group |
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine | 2851-13-0 | 0.92 | Additional methyl group on amine |
1-Methyl-1H-benzo[d]imidazol-2-amine | 1622-57-7 | High | Positional isomer |
2-Hydrazinyl-1H-benzo[d]imidazole | 15108-18-6 | 0.89 | Hydrazinyl instead of methylamino group |
5-Bromo-1H-benzo[d]imidazol-2-amine | 791595-74-9 | 0.82 | Contains bromo substituent |
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